molecular formula C23H19N3O4S B11530379 2-[(2Z)-5-(4-nitrophenoxy)-4-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-5-(4-nitrophenoxy)-4-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B11530379
M. Wt: 433.5 g/mol
InChI Key: IEHNXUULJPYLJL-UHFFFAOYSA-N
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Description

2-[(2Z)-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound that features a thiazole ring, a nitrophenoxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Nitrophenoxy Group: This step involves the nucleophilic substitution reaction where a nitrophenol reacts with a suitable leaving group on the thiazole ring.

    Addition of the Phenyl Group: This can be done via a Friedel-Crafts alkylation reaction.

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(2Z)-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2Z)-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-5-(4-METHOXYPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL
  • 2-[(2Z)-5-(4-CHLOROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL

Uniqueness

2-[(2Z)-5-(4-NITROPHENOXY)-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific redox characteristics or interactions with biological targets.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[5-(4-nitrophenoxy)-4-phenyl-2-phenylimino-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C23H19N3O4S/c27-16-15-25-21(17-7-3-1-4-8-17)22(30-20-13-11-19(12-14-20)26(28)29)31-23(25)24-18-9-5-2-6-10-18/h1-14,27H,15-16H2

InChI Key

IEHNXUULJPYLJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CCO)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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